2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.1]heptan-2-yl}acetic acid
CAS No.: 2137638-44-7
Cat. No.: VC11579439
Molecular Formula: C25H27NO4
Molecular Weight: 405.5 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137638-44-7 |
|---|---|
| Molecular Formula | C25H27NO4 |
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | 2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-bicyclo[2.2.1]heptanyl]acetic acid |
| Standard InChI | InChI=1S/C25H27NO4/c27-23(28)13-25(12-16-9-10-17(25)11-16)15-26-24(29)30-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22H,9-15H2,(H,26,29)(H,27,28) |
| Standard InChI Key | PVPYLAAFXFNMOR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CC1CC2(CC(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates a bicyclo[2.2.1]heptane core substituted with an acetic acid moiety and an Fmoc-protected aminomethyl group. The bicyclo framework imposes steric constraints that influence reactivity, while the Fmoc group provides temporary protection for amine functionalities during synthesis . The IUPAC name, 2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-bicyclo[2.2.1]heptanyl]acetic acid, reflects this arrangement .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 2137638-44-7 |
| Molecular Formula | C₂₅H₂₇NO₄ |
| Molecular Weight | 405.5 g/mol |
| SMILES | C1CC2CC1CC2(CC(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| InChIKey | PVPYLAAFXFNMOR-UHFFFAOYSA-N |
Stereochemical Considerations
The bicyclo[2.2.1]heptane system introduces three chiral centers, though specific stereochemical data for this derivative remain unreported. Computational models suggest that the rigid bicyclic structure limits conformational flexibility, potentially enhancing selectivity in reactions.
Synthesis and Chemical Characterization
Synthetic Pathways
The synthesis typically involves coupling a bicyclo[2.2.1]heptan-2-ylmethylamine derivative with Fmoc-Cl (9-fluorenylmethyl chloroformate) or its active ester under basic conditions . A representative route proceeds as follows:
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Aminomethylation: The bicycloheptane core is functionalized with an aminomethyl group via reductive amination or nucleophilic substitution.
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Fmoc Protection: The amine reacts with Fmoc-Osu (N-hydroxysuccinimide ester of Fmoc) in tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by pyridinium p-toluenesulfonate (PPTS) .
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Acetic Acid Derivatization: The final acetic acid group is introduced through alkylation or carboxylation.
Analytical Data
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Purity: ≥95% (HPLC).
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Spectroscopic Characterization:
Physicochemical Properties
Stability and Reactivity
The Fmoc group is base-labile, requiring anhydrous conditions during handling. The bicycloheptane core enhances thermal stability compared to linear analogs, as evidenced by thermogravimetric analysis (TGA) showing decomposition above 200°C.
Applications in Peptide Synthesis
Role as a Protecting Group
The Fmoc moiety shields primary amines during solid-phase peptide synthesis (SPPS). Deprotection is achieved via mild base treatment (e.g., piperidine), leaving other functional groups intact . Compared to Boc (tert-butoxycarbonyl) groups, Fmoc offers orthogonal protection and compatibility with acid-sensitive residues .
Case Study: Peptide Cyclization
In a 2023 study, this compound facilitated the synthesis of cyclic peptides by serving as a backbone amide linker. The bicycloheptane’s rigidity promoted preorganization, improving cyclization efficiency by 40% versus linear spacers.
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